(R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride
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Overview
Description
®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to an ethanamine backbone, with a methyl group and a hydrochloride salt form. Its unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Fluorination: Introduction of the fluorine atom to the phenyl ring is achieved using electrophilic fluorination reagents.
Reductive Amination: The key step involves the reductive amination of the fluorophenyl ketone with a suitable amine source under reducing conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, solvents, and reaction conditions to ensure high throughput and minimal waste.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Fluorophenyl ketones or aldehydes (oxidation)
- Secondary or tertiary amines (reduction)
- Substituted fluorophenyl derivatives (substitution)
Scientific Research Applications
®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Fluorophenyl)piperidine hydrochloride
- 4-Fluoroamphetamine
- 4-Fluoromethamphetamine
Uniqueness
®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the fluorophenyl group. This imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCJBMKSZJSIIR-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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